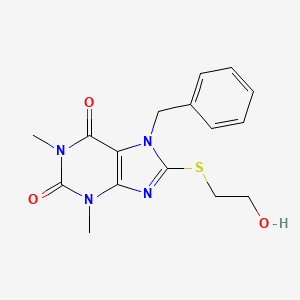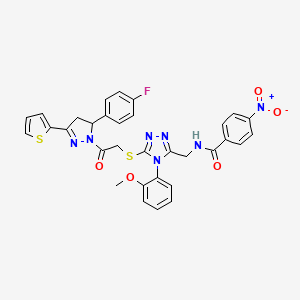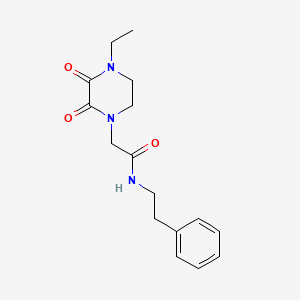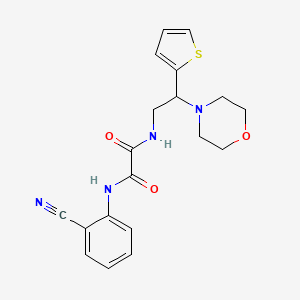
7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) focused on a series of purine-2,6-dione derivatives, including compounds structurally related to the mentioned chemical, to explore their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds were evaluated for potential psychotropic activity, revealing that certain derivatives exhibit anxiolytic and antidepressant properties. The research highlights the importance of chemical modifications in the purine-2,6-dione structure for designing new ligands with desired biological activities (Chłoń-Rzepa et al., 2013).
Structural and Conformational Analysis
Karczmarzyk et al. (1995) conducted a study on a compound with structural similarities, focusing on its molecular geometry and hydrogen bonding network. The research provided detailed insights into the conformational aspects of the purine system and its substituents, contributing to a deeper understanding of how structural features may influence biological activity and receptor interactions (Karczmarzyk et al., 1995).
Analgesic Activity of Purine Derivatives
Zygmunt et al. (2015) explored the analgesic and anti-inflammatory properties of a group of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which are related to the chemical . This study revealed significant analgesic activity in tested compounds, suggesting their potential as new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Synthetic Approaches and Chemical Modifications
Research by Gobouri (2020) on the synthesis of new purine derivatives, including those bearing a 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione structure, provides insights into synthetic methodologies and the potential for generating diverse chemical entities for further biological evaluation. This study underscores the versatility of purine chemistry in generating compounds with varied biological activities (Gobouri, 2020).
Eigenschaften
IUPAC Name |
7-benzyl-8-(2-hydroxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-13-12(14(22)19(2)16(18)23)20(15(17-13)24-9-8-21)10-11-6-4-3-5-7-11/h3-7,21H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCSQCCQRLTHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCO)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2404567.png)

![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)
![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)
![(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide](/img/structure/B2404573.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)

![Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2404577.png)
![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/no-structure.png)

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)
